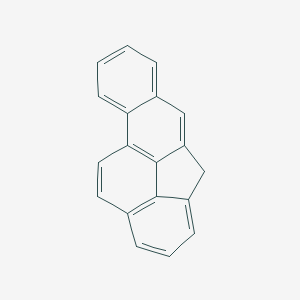

4H-Cyclopenta(def)chrysene

Description

Structure

3D Structure

Properties

IUPAC Name |

pentacyclo[14.2.1.03,8.09,18.012,17]nonadeca-1,3,5,7,9(18),10,12(17),13,15-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12/c1-2-7-16-13(4-1)10-15-11-14-6-3-5-12-8-9-17(16)19(15)18(12)14/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDQLJVKXFXBMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC3=C2C4=C(C=C3)C5=CC=CC=C5C=C41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174043 | |

| Record name | 4H-Cyclopenta(def)chrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202-98-2 | |

| Record name | 4H-Cyclopenta[def]chrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-Cyclopenta(def)chrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000202982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Cyclopenta(def)chrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-CYCLOPENTA(DEF)CHRYSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZT8L2F6RK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 4H-Cyclopenta(def)chrysene from pyrene

An In-depth Technical Guide to the Synthesis of 4H-Cyclopenta[def]chrysene from Pyrene

Abstract

This technical guide provides a comprehensive, research-level overview of a proposed synthetic pathway for 4H-cyclopenta[def]chrysene, a significant polycyclic aromatic hydrocarbon (PAH), starting from the readily available precursor, pyrene. While direct, multi-step syntheses of this specific molecule from pyrene are not extensively documented in peer-reviewed literature, this guide outlines a robust and chemically sound approach based on the principles of the Haworth synthesis. This methodology is designed for an audience of researchers, medicinal chemists, and materials scientists, offering a detailed exploration of reaction mechanisms, step-by-step experimental protocols, and the critical scientific reasoning behind procedural choices. The proposed four-step synthesis involves an initial Friedel-Crafts acylation, a subsequent ketone reduction, an intramolecular cyclization to construct the chrysene core, and a final reduction to yield the target molecule.

Introduction and Strategic Overview

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules featuring multiple fused aromatic rings.[1] Their unique electronic and photophysical properties make them foundational components in materials science, particularly in the development of organic electronics. 4H-cyclopenta[def]chrysene is a noteworthy PAH that incorporates a methylene-bridged five-membered ring into the rigid, angular chrysene framework. This structural motif is of interest for creating novel organic semiconductors and fluorescent probes.[2]

The synthesis of complex PAHs often requires a strategic, multi-step approach. The Haworth synthesis provides a classical and logical blueprint for constructing fused-ring systems.[3][4] Our proposed pathway adapts this strategy, utilizing pyrene as the starting scaffold to build the chrysene core and subsequently form the cyclopenta ring.

The overall synthetic strategy is depicted below:

Caption: Proposed four-step synthesis of 4H-Cyclopenta[def]chrysene from pyrene.

Step 1: Friedel-Crafts Acylation of Pyrene

Scientific Rationale

The initial step involves appending a four-carbon chain to the pyrene core, which will ultimately form part of the chrysene skeleton and the five-membered ring. The Friedel-Crafts acylation is the ideal reaction for this purpose.[5] By using succinic anhydride as the acylating agent in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), we can introduce a 4-oxo-4-arylbutanoic acid moiety.[6] This reaction is a cornerstone of electrophilic aromatic substitution.[7] The reaction is regioselective for the 1-position of pyrene due to the electronic activation at this site. The resulting ketone product is deactivated towards further acylation, which advantageously prevents poly-acylation side products.[5]

Reaction Mechanism

The mechanism begins with the activation of succinic anhydride by the Lewis acid (AlCl₃), forming a highly electrophilic acylium ion. The π-system of the pyrene ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex. Finally, deprotonation of the ring restores aromaticity, yielding the keto-acid product, which remains complexed to the AlCl₃. An aqueous workup is required to break this complex and isolate the product.

Caption: Mechanism of Friedel-Crafts acylation of pyrene with succinic anhydride.

Experimental Protocol

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous carbon disulfide (or nitrobenzene) as the solvent.

-

Reagent Addition: Add pyrene (1.0 eq) and succinic anhydride (1.1 eq) to the flask and stir until dissolved.

-

Catalyst Addition: Cool the mixture in an ice bath to 0-5 °C. Carefully add anhydrous aluminum chloride (AlCl₃, 2.2 eq) portion-wise, ensuring the temperature does not exceed 10 °C. The addition is exothermic.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or ethanol) to yield 4-oxo-4-(pyren-1-yl)butanoic acid.

| Parameter | Value | Reference |

| Typical Yield | 40-60% | [8] |

| Pyrene:Anhydride:AlCl₃ | 1 : 1.1 : 2.2 | [4] |

| Solvent | Carbon Disulfide | General Protocol |

| Temperature | Reflux | General Protocol |

Step 2: Reduction of the Keto-Acid

Scientific Rationale

To prepare for the subsequent intramolecular cyclization, the ketone carbonyl group introduced in Step 1 must be reduced to a methylene (-CH₂-) group. This transformation converts the keto-acid into an arylbutanoic acid. Two classical and highly effective methods for this are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[5][9] The choice between them is dictated by the substrate's stability; for a robust PAH derivative, either method is generally suitable.

-

Clemmensen Reduction: Utilizes amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid. It is ideal for acid-stable compounds.[10]

-

Wolff-Kishner Reduction: Employs hydrazine (N₂H₄) and a strong base (e.g., KOH) in a high-boiling solvent like diethylene glycol.[11] This is the preferred method for substrates with acid-sensitive functional groups.

Reaction Mechanisms

-

Clemmensen Reduction: The mechanism is complex and not fully elucidated, but it is believed to involve radical and organozinc intermediates on the surface of the zinc metal.[12]

-

Wolff-Kishner Reduction: This reaction proceeds via the formation of a hydrazone intermediate. Strong base deprotonates the nitrogen, initiating a sequence that leads to the elimination of nitrogen gas (N₂) and the formation of a carbanion, which is then protonated by the solvent to give the alkane product.[13]

Caption: Simplified mechanism of the Wolff-Kishner reduction.

Experimental Protocols

Protocol A: Clemmensen Reduction [14]

-

Amalgamated Zinc Prep: Stir zinc powder (excess) with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the solution and wash the resulting amalgam with water.

-

Reaction: To a flask containing the amalgamated zinc, add water, concentrated HCl, and toluene. Add the 4-oxo-4-(pyren-1-yl)butanoic acid (1.0 eq).

-

Heating: Heat the mixture under vigorous reflux for 12-24 hours. Additional portions of HCl may be required during the reaction.

-

Workup: After cooling, decant the liquid from the remaining zinc. Separate the organic and aqueous layers. Extract the aqueous layer with toluene.

-

Purification: Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate. Purify the resulting 4-(pyren-1-yl)butanoic acid by column chromatography or recrystallization.

Protocol B: Wolff-Kishner Reduction (Huang-Minlon Modification) [13][15]

-

Setup: In a flask fitted with a reflux condenser, combine the 4-oxo-4-(pyren-1-yl)butanoic acid (1.0 eq), potassium hydroxide (4.0 eq), and diethylene glycol.

-

Hydrazine Addition: Add hydrazine hydrate (3.0 eq) to the mixture.

-

Heating: Heat the mixture to reflux (approx. 180-200 °C) for 3-4 hours. The initial formation of the hydrazone occurs.

-

Distillation: Reconfigure the apparatus for distillation and remove water and excess hydrazine until the temperature rises.

-

Final Reflux: Return to a reflux setup and maintain the high temperature for another 4-6 hours to drive the reduction to completion.

-

Workup: Cool the mixture, dilute with water, and acidify with HCl to precipitate the product.

-

Purification: Filter the solid product, wash thoroughly with water, and dry. Recrystallization will yield pure 4-(pyren-1-yl)butanoic acid.

| Parameter | Clemmensen | Wolff-Kishner |

| Reagents | Zn(Hg), conc. HCl | N₂H₄, KOH |

| Conditions | Strongly Acidic | Strongly Basic |

| Pros | Good for base-sensitive substrates | Good for acid-sensitive substrates |

| Cons | Not suitable for acid-sensitive substrates | High temperatures required |

Step 3: Intramolecular Cyclization

Scientific Rationale

This crucial step forms the chrysene core by creating a new six-membered ring. The 4-(pyren-1-yl)butanoic acid is subjected to an intramolecular Friedel-Crafts acylation, also known as a Haworth cyclization.[3] Strong protic acids (like polyphosphoric acid, PPA) or Lewis acids are used to activate the carboxylic acid, which then acts as an electrophile, attacking the pyrene ring to close the ring and form the cyclic ketone. The cyclization is directed to the peri-position of the pyrene nucleus to form the thermodynamically stable six-membered ring.

Experimental Protocol

-

Setup: Place polyphosphoric acid (PPA) (10-20 times the weight of the substrate) in a flask equipped with a mechanical stirrer and a thermometer.

-

Heating: Heat the PPA to 80-90 °C with stirring.

-

Substrate Addition: Add the 4-(pyren-1-yl)butanoic acid (1.0 eq) in one portion.

-

Reaction: Increase the temperature to 100-120 °C and stir vigorously for 2-4 hours. The mixture will become viscous and deeply colored.

-

Workup: Cool the reaction mixture slightly and then pour it carefully onto a large volume of crushed ice with stirring. This hydrolyzes the PPA and precipitates the product.

-

Extraction: Extract the product with a suitable organic solvent like chloroform or ethyl acetate.

-

Purification: Wash the combined organic extracts with sodium bicarbonate solution (to remove any unreacted acid), followed by water and brine. Dry over anhydrous sodium sulfate and remove the solvent. The crude product, 8,9-dihydro-7H-cyclopenta[def]chrysen-7-one, can be purified by column chromatography on silica gel.

Step 4: Final Reduction to 4H-Cyclopenta[def]chrysene

Scientific Rationale

The final step is the deoxygenation of the newly formed cyclic ketone to the target methylene-bridged PAH. As in Step 2, this carbonyl-to-methylene reduction can be effectively achieved using either the Clemmensen or Wolff-Kishner reduction. The choice depends on the overall stability of the chrysene derivative, though both are expected to be effective.

Experimental Protocol

The experimental protocols are identical to those described in Section 3.3, using 8,9-dihydro-7H-cyclopenta[def]chrysen-7-one as the starting material.

-

Using Protocol 3.3.A (Clemmensen): The reaction will yield 4H-cyclopenta[def]chrysene.

-

Using Protocol 3.3.B (Wolff-Kishner): The reaction will yield 4H-cyclopenta[def]chrysene.

Final purification of 4H-cyclopenta[def]chrysene is typically achieved by column chromatography followed by recrystallization or sublimation to obtain a highly pure, crystalline solid.

Conclusion

This guide presents a viable and logical synthetic route to 4H-cyclopenta[def]chrysene from pyrene, leveraging the well-established principles of the Haworth synthesis. Each step—Friedel-Crafts acylation, ketone reduction, intramolecular cyclization, and final deoxygenation—is supported by fundamental organic chemistry reactions. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for researchers aiming to synthesize this and other complex polycyclic aromatic hydrocarbons for applications in materials science and drug development.

References

-

Agranat, I., & Shih, Y. S. (n.d.). The scope of the Haworth synthesis. Journal of Chemical Education, 53(8), 488. [Link]

-

PubMed. (n.d.). Polycyclic aromatic compounds as anticancer agents: structure-activity relationships of chrysene and pyrene derivatives. [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

-

Taylor & Francis Online. (n.d.). SYNTHESIS OF 4H-CYCLOPENTA[def]CHRYSENE AND OTHER METHYLENE-BRIDGED POLYCYCLIC HYDROCARBONS. Organic Preparations and Procedures International, 29(3). [Link]

-

Đilović, I., & Stilinović, V. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1437–1443. [Link]

-

Wikipedia. (n.d.). Wolff–Kishner reduction. [Link]

-

BYJU'S. (n.d.). Wolff Kishner reduction mechanism. [Link]

-

Chem-Station. (2014, May 2). Wolff-Kishner Reduction. [Link]

-

Organic Chemistry Portal. (n.d.). Wolff-Kishner Reduction. [Link]

-

Pharmaguideline. (n.d.). Polynuclear Hydrocarbons: Synthesis and Reactions. [Link]

-

ResearchGate. (n.d.). Polyaromatic Hydrocarbons (PAHs): Structures, Synthesis and their Biological Profile. [Link]

-

Konieczny, M., et al. (2022). Regiospecific Photochemical Synthesis of Methylchrysenes. Molecules, 28(1), 229. [Link]

-

Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

-

Gore, P. H. (1959). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 59(4), 593-618. [Link]

-

ResearchGate. (2014). Polycyclic Aromatic Compounds as Anticancer Agents: Synthesis and Biological Evaluation of Some Chrysene Derivatives. [Link]

-

The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

-

ChemTalk. (n.d.). Clemmensen Reduction. [Link]

-

Unknown. (n.d.). CLEMMENSEN REDUCTION. [Link]

-

ResearchGate. (n.d.). Friedel-Crafts acylation reaction of pyrene as a miniature graphene and... [Link]

-

Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. [Link]

-

ChemistryViews. (2021, April 5). Three-step Synthesis of 4H-Cyclopenta[def]phenanthrene from Pyrene. [Link]

-

The Research Repository @ WVU. (n.d.). Synthesis of derivatives of 4H-cyclopenta[ def]phenanthren-4-one and development of synthetic strategies for the polycyclic arom. [Link]

-

ResearchGate. (n.d.). Synthesis of chrysene derivatives. [Link]

-

ResearchGate. (n.d.). In quest of reversibility of Friedel-Crafts acyl rearrangements in the pyrene series. [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

-

Unknown. (n.d.). Cyclopenta[def]phenanthrene. [Link]

-

Careers360. (n.d.). Clemmensen Reduction - Examples, Explanation, Applications, FAQs. [Link]

-

Wikipedia. (n.d.). Clemmensen reduction. [Link]

-

BYJU'S. (n.d.). Clemmensen Reduction reaction. [Link]

-

ResearchGate. (n.d.). Synthesis of 1-Acetylpyrene via Friedel-Crafts Reaction Using Chloroaluminate Ionic Liquids as Dual Catalyst and Solvent. [Link]

-

Bachmann, W. E., & Struve, W. S. (1939). THE SYNTHESIS OF DERIVATIVES OF CHRYSENE. The Journal of Organic Chemistry, 4(5), 456-463. [Link]

-

Phys. And Chem. (2018, November 7). Haworth synthesis of napthalene mechanism |Aromatic electrophilic substitution part-4 || [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). A Three‐Step Synthesis of 4H‐Cyclopenta[def]phenanthrene from Pyrene. [Link]

-

PubMed. (n.d.). Metabolic Activation of 4H-cyclopenta[def]chrysene in Human Mammary Carcinoma MCF-7 Cell Cultures. [Link]

-

Royal Society of Chemistry. (n.d.). Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Organic & Biomolecular Chemistry. [Link]

-

PubMed. (n.d.). Pt(IV)-catalyzed cyclization of arene-alkyne substrates via intramolecular electrophilic hydroarylation. [Link]

-

Royal Society of Chemistry. (n.d.). Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution. Chemical Communications. [Link]

Sources

- 1. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 2. Polycyclic aromatic compounds as anticancer agents: structure-activity relationships of chrysene and pyrene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. guidechem.com [guidechem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clemmensen Reduction | ChemTalk [chemistrytalk.org]

- 10. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 11. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 12. byjus.com [byjus.com]

- 13. byjus.com [byjus.com]

- 14. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 15. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to 4H-Cyclopenta(def)chrysene: Synthesis, Characterization, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potent Environmental Carcinogen

4H-Cyclopenta(def)chrysene is a polycyclic aromatic hydrocarbon (PAH) characterized by a chrysene core fused with a cyclopentene ring. Its rigid, planar structure is a hallmark of compounds that can intercalate with DNA, a feature central to its biological activity. Identified by the CAS Registry Number 202-98-2 , this compound is not a subject of drug development but rather a significant environmental contaminant and a potent carcinogen.[1][2] Its presence in cigarette smoke, automobile exhaust, and urban particulate matter necessitates a thorough understanding of its chemical properties and biological effects for toxicological assessment and human health risk management.[3] This guide provides a comprehensive overview of its synthesis, analytical characterization, and, most critically, the mechanisms underpinning its carcinogenicity.

Core Identification and Physicochemical Properties

| Property | Value | Source |

| CAS Registry Number | 202-98-2 | NIST[1] |

| Molecular Formula | C₁₉H₁₂ | NIST[1] |

| Molecular Weight | 240.30 g/mol | NIST[1], precisionFDA[2] |

| Physical Form | Solid | CymitQuimica |

| IUPAC Standard InChI | InChI=1S/C19H12/c1-2-7-16-13(4-1)10-15-11-14-6-3-5-12-8-9-17(16)19(15)18(12)14/h1-10H,11H2 | NIST[1] |

| IUPAC Standard InChIKey | GTDQLJVKXFXBMM-UHFFFAOYSA-N | NIST[1] |

The Toxicological Core: Metabolic Activation and Carcinogenesis

The primary concern for researchers and drug development professionals regarding this compound is its potent carcinogenicity. This activity is not inherent to the parent molecule but arises from its metabolic activation within the body into reactive intermediates that can covalently bind to DNA, forming DNA adducts and initiating mutagenesis.

Metabolic Activation Pathway

The metabolic activation of this compound proceeds through enzymatic oxidation, primarily by cytochrome P450 enzymes, to form dihydrodiol epoxides. Two key pathways have been identified, leading to the formation of a methylene-bridged dihydrodiol epoxide and a bay-region dihydrodiol epoxide.[3][4] Studies in human mammary carcinoma (MCF-7) cells have elucidated that both pathways are operative, though their relative contributions may depend on the dose.[3][4]

The resulting dihydrodiol epoxides are highly reactive electrophiles that can attack nucleophilic sites on DNA bases, with a preference for deoxyguanosine residues.[3] This process of DNA adduct formation is a critical initiating event in chemical carcinogenesis.

Caption: Metabolic activation of this compound to carcinogenic DNA adducts.

Synthesis of this compound and Analogs

The synthesis of this compound and its analogs is of interest for toxicological studies and as building blocks for materials science applications. While several synthetic routes have been developed for the analogous compound 4H-cyclopenta[def]phenanthrene, the principles can be adapted. A notable approach involves a multi-step synthesis starting from readily available precursors.

Illustrative Synthetic Protocol: A Multi-Step Approach

The following protocol is a representative synthesis for a compound of this class, adapted from methodologies reported in the literature for analogous structures. This method is suitable for laboratory-scale preparation.

Step 1: Friedel-Crafts Acylation

-

To a stirred solution of chrysene in a suitable solvent (e.g., nitrobenzene) at 0 °C, add anhydrous aluminum chloride.

-

Slowly add succinic anhydride and allow the mixture to warm to room temperature.

-

Stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent, wash, dry, and concentrate to yield the keto-acid.

Step 2: Clemmensen Reduction

-

Reflux the keto-acid with amalgamated zinc and concentrated hydrochloric acid in a suitable solvent (e.g., toluene).

-

After completion, separate the organic layer, wash, dry, and concentrate to yield the corresponding carboxylic acid.

Step 3: Intramolecular Cyclization

-

Treat the carboxylic acid with a strong acid catalyst (e.g., polyphosphoric acid or liquid HF) at an elevated temperature.

-

The reaction mixture is then cooled and quenched with water.

-

The resulting cyclic ketone is filtered, washed, and dried.

Step 4: Wolff-Kishner Reduction

-

Heat the cyclic ketone with hydrazine hydrate and a strong base (e.g., potassium hydroxide) in a high-boiling solvent (e.g., diethylene glycol).

-

The reaction is refluxed to remove water and then heated at a higher temperature to drive the reduction.

-

After cooling, the mixture is diluted with water and the product is extracted.

-

The crude this compound is then purified by column chromatography or recrystallization.

Caption: A representative multi-step synthesis of this compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound rely on standard analytical techniques. Due to the scarcity of publicly available spectra for this specific compound, data for the closely related and well-studied 4H-Cyclopenta[def]phenanthrene (CAS 203-64-5) are often used as a reference.

| Technique | Expected Observations (based on analogs) |

| ¹H NMR | Aromatic protons in the range of 7.5-8.8 ppm. A characteristic singlet for the methylene protons (CH₂) around 4.0 ppm. |

| ¹³C NMR | Multiple signals in the aromatic region (120-140 ppm). A signal for the methylene carbon. |

| Mass Spectrometry (EI) | A prominent molecular ion peak (M⁺) at m/z = 240, corresponding to the molecular weight. |

| Infrared (IR) Spectroscopy | C-H stretching vibrations of the aromatic rings (around 3050 cm⁻¹). C=C stretching vibrations of the aromatic rings (1600-1450 cm⁻¹). C-H bending vibrations. |

| UV/Visible Spectroscopy | Complex absorption spectrum in the UV region, characteristic of polycyclic aromatic systems. |

Safety, Handling, and Disposal

Given its carcinogenic nature, handling this compound requires strict safety protocols.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and chemical-resistant gloves.[5][6]

-

Handling: All manipulations should be carried out in a certified chemical fume hood to avoid inhalation of dust or aerosols.[7] Avoid contact with skin and eyes.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[8]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[7] Do not allow the substance to enter drains or the environment.[7]

Conclusion

This compound stands as a significant environmental toxicant. For professionals in research and drug development, a comprehensive understanding of its properties, particularly its metabolic activation to a potent carcinogen, is crucial for assessing health risks and for the development of potential mitigation strategies. While not a therapeutic agent, its study provides valuable insights into the mechanisms of chemical carcinogenesis, which can inform the development of safer pharmaceuticals and a deeper understanding of drug metabolism and toxicity.

References

-

Agarwal, R., Coffing, S. L., Baird, W. M., Harvey, R. G., & Dipple, A. (1999). Metabolic Activation of 4H-Cyclopenta[def]chrysene in Human Mammary Carcinoma MCF-7 Cell Cultures. Chemical Research in Toxicology, 12(5), 437–441. [Link]

-

Agarwal, R., Coffing, S. L., Baird, W. M., Harvey, R. G., & Dipple, A. (1999). Metabolic activation of 4H-cyclopenta[def]chrysene in human mammary carcinoma MCF-7 cell cultures. PubMed. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

van der Ham, A., Overkleeft, H. S., Filippov, D. V., & Schneider, G. (2021). A Three-Step Synthesis of 4H–Cyclopenta[def]phenanthrene from Pyrene. European Journal of Organic Chemistry. [Link]

-

precisionFDA. (n.d.). This compound. Global Substance Registration System. Retrieved from [Link]

-

ResearchGate. (2021). A Three‐Step Synthesis of 4H‐Cyclopenta[def]phenanthrene from Pyrene. [Link]

-

Angene Chemical. (2021). Safety Data Sheet. [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. GSRS [precision.fda.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Metabolic activation of 4H-cyclopenta[def]chrysene in human mammary carcinoma MCF-7 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. angenechemical.com [angenechemical.com]

- 6. echemi.com [echemi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 4H-CYCLOPENTA[DEF]PHENANTHRENE CAS#: 203-64-5 [m.chemicalbook.com]

An In-Depth Technical Guide to 4H-Cyclopenta(def)chrysene: Structure, Properties, and Toxicological Significance

Introduction

4H-Cyclopenta(def)chrysene is a polycyclic aromatic hydrocarbon (PAH) characterized by a methylene bridge. As a member of this specific class of environmental compounds, it is of significant interest to researchers in toxicology, environmental science, and drug development. Its presence in the environment and its demonstrated carcinogenic properties necessitate a thorough understanding of its molecular characteristics and biological interactions. This guide provides a comprehensive overview of the molecular structure, weight, and, critically, the metabolic pathways that lead to its toxicity. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer research, offering foundational knowledge for further investigation.

Molecular and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are essential for its identification and for understanding its behavior in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₂ | [NIST[1], precisionFDA[2]] |

| Molecular Weight | 240.30 g/mol | [NIST[1], precisionFDA[2]] |

| CAS Number | 202-98-2 | [NIST[1]] |

| Stereochemistry | Achiral | [precisionFDA[2]] |

| InChI Key | GTDQLJVKXFXBMM-UHFFFAOYSA-N | [NIST[1], precisionFDA[2]] |

The structure of this compound consists of four fused benzene rings and a cyclopentane ring, with the methylene bridge being a key feature.

Toxicological Profile and Metabolic Activation

This compound is recognized for its tumor-initiating activities.[3][4] Its carcinogenicity is not inherent to the parent molecule but arises from its metabolic activation within biological systems.[3][4][5] This process transforms the relatively inert hydrocarbon into highly reactive metabolites that can form covalent bonds with cellular macromolecules, most notably DNA.

The metabolic activation of this compound proceeds through the formation of dihydrodiol and subsequently dihydrodiol epoxide metabolites.[3][4] Two key reactive metabolites have been identified: trans-1,2-dihydroxy-anti-3,3a-epoxy-1,2,3,3a-tetrahydro-4H-cyclopenta[def]chrysene (C[def]C-3,3a-DE) and trans-6,7-dihydroxy-anti-8,9-epoxy-6,7,8,9-tetrahydro-4H-cyclopenta[def]chrysene (C[def]C-8,9-DE).[3][4] Studies have shown that C[def]C-3,3a-DE is a more potent inducer of lung tumors in mice compared to C[def]C-8,9-DE.[3][4]

In human mammary carcinoma MCF-7 cells, it has been demonstrated that both of these dihydrodiol epoxides are formed and can lead to DNA adducts.[3][4] Specifically, these reactive intermediates have been shown to form adducts with deoxyguanosine residues in DNA.[3][4] The formation of these DNA adducts is a critical step in the initiation of carcinogenesis.

Synthesis and Analysis

The synthesis of this compound and its metabolites has been described in the scientific literature, providing researchers with the means to obtain these compounds for toxicological and mechanistic studies.[5][6] Various synthetic strategies for methylene-bridged polycyclic hydrocarbons have been developed.[6] For those interested in large-scale synthesis, a convenient method starting from acenaphthene has been reported.[7]

The analysis and characterization of this compound and its derivatives rely on standard analytical techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for confirming the identity and purity of synthetic batches. The NIST WebBook provides access to some of this spectroscopic data.[1]

Experimental Protocol: A Conceptual Workflow for Studying Metabolic Activation

To investigate the metabolic activation of this compound in a cellular model, such as the MCF-7 human mammary carcinoma cell line, a robust experimental workflow is required. The ³²P-postlabeling assay is a highly sensitive method for detecting DNA adducts and has been successfully employed in this context.[3][4]

Objective: To identify and quantify the DNA adducts formed in MCF-7 cells upon exposure to this compound.

Methodology:

-

Cell Culture and Exposure:

-

DNA Isolation:

-

Following exposure, genomic DNA is carefully isolated from the MCF-7 cells using established protocols that ensure high purity and integrity.

-

-

DNA Digestion:

-

The purified DNA is enzymatically hydrolyzed to its constituent deoxynucleoside 3'-monophosphates.

-

-

³²P-Postlabeling:

-

The DNA digest is then incubated with [γ-³²P]ATP and T4 polynucleotide kinase. This step preferentially labels the adducted nucleotides.

-

-

Chromatographic Separation:

-

The ³²P-labeled adducts are separated using multidimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). This allows for the resolution of different adduct species.

-

-

Detection and Quantification:

-

The separated, radiolabeled adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.

-

-

Adduct Identification:

Conclusion

This compound serves as a significant model compound for studying the carcinogenesis of methylene-bridged PAHs. Its well-defined molecular structure and weight provide a solid foundation for detailed toxicological investigations. The elucidation of its metabolic activation pathways, leading to the formation of DNA-reactive dihydrodiol epoxides, has been a crucial step in understanding its mode of action. The experimental approaches outlined in this guide offer a framework for further research into the mechanisms of PAH-induced carcinogenesis and for the development of potential preventative or therapeutic strategies.

References

-

National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Agarwal, R., et al. (1997). Metabolic Activation of 4H-Cyclopenta[def]chrysene in Human Mammary Carcinoma MCF-7 Cell Cultures. Chemical Research in Toxicology. Retrieved from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (1997). Metabolic Activation of 4H-cyclopenta[def]chrysene in Human Mammary Carcinoma MCF-7 Cell Cultures. Retrieved from [Link]

-

Taylor & Francis Online. (1997). SYNTHESIS OF 4H-CYCLOPENTA[def]CHRYSENE AND OTHER METHYLENE-BRIDGED POLYCYCLIC HYDROCARBONS. Organic Preparations and Procedures International. Retrieved from [Link]

-

ACS Publications. (1997). Metabolic Activation of 4H-Cyclopenta[def]chrysene in Human Mammary Carcinoma MCF-7 Cell Cultures. Chemical Research in Toxicology. Retrieved from [Link]

-

ChemistryViews. (2021). Three-step Synthesis of 4H-Cyclopenta[def]phenanthrene from Pyrene. Retrieved from [Link]

-

SpectraBase. (n.d.). trans-6,7-Dihydroxy-6,7-dihydro-4H-cyclopenta[def]chrysene. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 4H-Cyclopenta[def]phenanthrene. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Mass spectrum of 4H-Cyclopenta[def]phenanthrene. NIST Chemistry WebBook. Retrieved from [Link]

-

West Virginia University Research Repository. (2002). Synthesis of derivatives of 4H-cyclopenta[ def]phenanthren-4-one and development of synthetic strategies for the polycyclic arom. Retrieved from [Link]

-

ScienceDirect. (1991). Cyclopenta[def]phenanthrene. Retrieved from [Link]

-

PubChem. (n.d.). Chrysene. Retrieved from [Link]

-

ResearchGate. (2021). A Three‐Step Synthesis of 4H‐Cyclopenta[def]phenanthrene from Pyrene. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Infrared Spectrum of 4H-Cyclopenta[def]phenanthrene. NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed. (1979). Mutagenicity and tumorigenicity of phenanthrene and chrysene epoxides and diol epoxides. Retrieved from [Link]

-

PubChem. (n.d.). Methylenephenanthrene. Retrieved from [Link]

-

Wikipedia. (n.d.). Chrysene. Retrieved from [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. GSRS [precision.fda.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Metabolic activation of 4H-cyclopenta[def]chrysene in human mammary carcinoma MCF-7 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Toxicological Profile of 4H-Cyclopenta(def)chrysene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive toxicological overview of 4H-Cyclopenta(def)chrysene, a polycyclic aromatic hydrocarbon (PAH) of significant environmental and health concern. This document delves into the compound's carcinogenic and mutagenic properties, its metabolic activation into reactive intermediates, and the subsequent genotoxic effects. Experimental methodologies for assessing its toxicity are also detailed, offering a valuable resource for professionals in toxicology, pharmacology, and drug development.

Introduction: The Environmental and Health Significance of this compound

This compound is a cyclopenta-fused PAH, a class of compounds formed during the incomplete combustion of organic materials. It is detected in various environmental matrices, including urban air and particulate matter, stemming from sources such as vehicle exhaust and industrial emissions. As with many PAHs, the primary toxicological concern surrounding this compound is its carcinogenic potential. The International Agency for Research on Cancer (IARC) has not individually classified this compound, but has classified the parent compound, chrysene, as "possibly carcinogenic to humans" (Group 2B). This underscores the need for a thorough understanding of its toxicological profile to assess human health risks and inform regulatory standards.

The Crucial Role of Metabolic Activation in Toxicity

Like most PAHs, this compound is not intrinsically reactive with cellular macromolecules. Its toxicity is contingent upon metabolic activation to electrophilic intermediates that can covalently bind to DNA, initiating the carcinogenic process. This bioactivation is a multi-step enzymatic process.

The Diol Epoxide Pathway: A Gateway to Carcinogenesis

The primary route of metabolic activation for this compound proceeds through the formation of dihydrodiol epoxides. This pathway is initiated by the action of cytochrome P450 (CYP) monooxygenases, particularly isoforms such as CYP1A1 and CYP1B1, which are known to metabolize chrysene and other PAHs. These enzymes introduce an epoxide group across a double bond in the aromatic ring system. Subsequently, epoxide hydrolase catalyzes the hydration of this epoxide to form a trans-dihydrodiol. A second epoxidation event, again catalyzed by CYP enzymes, on the adjacent double bond results in the formation of a highly reactive dihydrodiol epoxide.[1]

Two key putative reactive metabolites of this compound have been identified: trans-1,2-dihydroxy-anti-3,3a-epoxy-1,2,3,3a-tetrahydro-4H-cyclopenta[def]chrysene (C[def]C-3,3a-DE) and trans-6,7-dihydroxy-anti-8,9-epoxy-6,7,8,9-tetrahydro-4H-cyclopenta[def]chrysene (C[def]C-8,9-DE). Both the methylene-bridged and bay-region dihydrodiol epoxides are implicated in the compound's carcinogenicity.

Formation of DNA Adducts: The Molecular Signature of Damage

The ultimate carcinogenic metabolites, the dihydrodiol epoxides, are highly electrophilic and readily react with nucleophilic sites on cellular macromolecules, most importantly DNA. This covalent binding results in the formation of DNA adducts. Studies have shown that the major DNA adducts formed from this compound are with deoxyguanosine and deoxyadenosine residues. The formation of these adducts distorts the DNA helix, leading to errors during DNA replication and transcription, which can result in permanent mutations in critical genes that control cell growth and differentiation, such as proto-oncogenes and tumor suppressor genes. This process of DNA damage and subsequent mutation is the initiating event in chemical carcinogenesis.

Carcinogenicity: Evidence from In Vivo Studies

The carcinogenic potential of this compound has been demonstrated in animal models, primarily through skin painting and lung adenoma bioassays in mice.

Mouse Skin Carcinogenesis

The mouse skin painting assay is a widely used model to assess the carcinogenic potential of chemical compounds. In this model, a single application of an initiator (a sub-carcinogenic dose of a known carcinogen) is followed by repeated applications of a promoter. Alternatively, a complete carcinogen can be applied repeatedly. This compound has shown potent tumor-initiating activity in this model.

| Study Type | Animal Model | Dose | Tumor Incidence | Tumor Multiplicity (papillomas/animal) | Reference |

| Tumor Initiation | CD-1 Mice | 1.0 mg | 100% | 5.63 | [2] |

As the data indicates, a single 1.0 mg dose of this compound resulted in a 100% incidence of papillomas in treated animals, with an average of 5.63 papillomas per animal, demonstrating its significant tumorigenic activity on mouse skin.[2]

Newborn Mouse Lung Adenoma Bioassay

The newborn mouse lung adenoma bioassay is another sensitive in vivo model for assessing carcinogenicity. Studies have shown that this compound and its metabolites can induce lung tumors in mice. Specifically, its metabolite, C[def]C-3,3a-DE, was found to be a more potent inducer of lung tumors than C[def]C-8,9-DE, causing twice as many tumors.

Mutagenicity and Genotoxicity: The Underlying Mechanisms of Carcinogenesis

The ability of this compound to induce mutations is a key component of its carcinogenic mechanism. This has been evaluated in various in vitro and in vivo genotoxicity assays.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. This compound has been shown to be mutagenic in Salmonella typhimurium strain TA100, which detects base-pair substitution mutations.[2] Importantly, its mutagenicity is dependent on metabolic activation, typically provided by the addition of a rat liver homogenate (S9 fraction).[2] This finding is consistent with the understanding that this compound requires bioactivation to exert its genotoxic effects.

In Vivo Genotoxicity

While specific in vivo genotoxicity studies for this compound are not extensively reported in the readily available literature, the formation of DNA adducts in vivo is a strong indicator of its genotoxic potential. The detection of DNA adducts in the skin of mice treated with chrysene provides evidence of its ability to damage DNA in a whole-animal system.

Reproductive and Developmental Toxicity: An Area for Further Investigation

The reproductive and developmental toxicity of this compound has not been extensively studied. However, research on the broader class of PAHs suggests potential for adverse effects on reproduction and development.[3][4] Studies on other PAHs have indicated that they can cross the placenta and have been associated with adverse birth outcomes.[5] Given the known genotoxicity of this compound, there is a plausible basis for concern regarding its potential to impact reproductive health and fetal development. Further research in this area is warranted to fully characterize its toxicological profile.

Experimental Protocols for Toxicological Assessment

Mouse Skin Painting Carcinogenesis Assay

This protocol outlines the general procedure for a two-stage mouse skin carcinogenesis study to evaluate the tumor-initiating activity of a test compound.

Materials:

-

7,12-Dimethylbenz[a]anthracene (DMBA) as the initiator.

-

12-O-Tetradecanoylphorbol-13-acetate (TPA) as the promoter.

-

Test compound (e.g., this compound).

-

Acetone (vehicle).

-

Female SENCAR or CD-1 mice (6-8 weeks old).

Procedure:

-

Acclimatization: Acclimate mice for at least one week before the start of the study.

-

Shaving: Two days before initiation, shave the dorsal skin of the mice.

-

Initiation: Apply a single topical dose of the test compound dissolved in acetone to the shaved area. A control group should receive acetone only.

-

Promotion: One week after initiation, begin twice-weekly topical applications of a promoting agent (e.g., TPA) dissolved in acetone. Continue for the duration of the study (typically 20-26 weeks).

-

Observation: Observe the animals weekly for the appearance of skin tumors (papillomas). Record the number and size of tumors for each animal.

-

Termination and Histopathology: At the end of the study, euthanize the animals and collect skin tumors and other relevant tissues for histopathological examination to confirm the nature of the lesions.

Ames Test (Bacterial Reverse Mutation Assay)

This protocol provides a general outline for conducting the Ames test to evaluate the mutagenicity of a compound.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).

-

Test compound.

-

S9 metabolic activation mix (from Aroclor 1254-induced rat liver).

-

Minimal glucose agar plates.

-

Top agar supplemented with a trace amount of histidine and biotin.

-

Positive and negative controls.

Procedure:

-

Culture Preparation: Grow overnight cultures of the Salmonella tester strains.

-

Plate Incorporation Method:

-

To a tube containing molten top agar, add the bacterial culture, the test compound at various concentrations (with and without S9 mix), and either the S9 mix or a buffer.

-

Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Data Analysis: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Conclusion and Future Directions

This compound is a genotoxic carcinogen that requires metabolic activation to exert its toxic effects. The formation of dihydrodiol epoxides and subsequent DNA adducts is the key mechanism underlying its carcinogenicity and mutagenicity. While its carcinogenic and mutagenic properties have been characterized to some extent, further research is needed to fully understand its toxicological profile. Specifically, more comprehensive studies on its reproductive and developmental toxicity are warranted. Additionally, a more detailed investigation into the specific human cytochrome P450 isozymes involved in its metabolism would provide a better basis for human health risk assessment. This in-depth technical guide serves as a foundational resource for researchers and professionals working to understand and mitigate the health risks associated with this environmental contaminant.

References

-

Agarwal, R., Coffing, S. L., Baird, W. M., Harvey, R. G., & Dipple, A. (1999). Metabolic Activation of 4H-Cyclopenta[def]chrysene in Human Mammary Carcinoma MCF-7 Cell Cultures. Chemical Research in Toxicology, 12(5), 437–441. [Link]

-

Bolden, A. L., Rochester, J. R., & Kwiatkowski, C. F. (2017). Polycyclic aromatic hydrocarbons and female reproductive health: A scoping review. Reproductive Toxicology, 73, 61–74. [Link]

-

Cavalieri, E., Rogan, E., & Thilly, W. G. (1981). Methylene-bridged bay region chrysene and phenanthrene derivatives and their keto-analogs: mutagenicity in Salmonella typhimurium and tumor-initiating activity on mouse skin. Carcinogenesis, 2(4), 277–281. [Link]

- Ramesh, A., Inyang, F., Lunstra, D. D., Niaz, M. S., Kopsombut, P., Jones, K. M., & Hood, D. B. (2001). Alterations in reproductive hormones and testes pathology in adult F344 rats exposed to benzo(a)pyrene (BaP). Journal of andrology, 22(3), 449–458.

-

Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test. Mutation research, 113(3-4), 173–215. [Link]

-

Abel, E. L., Angel, J. M., & DiGiovanni, J. (2004). Multi-stage chemical carcinogenesis in mouse skin: fundamentals and applications. Nature protocols, 1(4), 135-144. [Link]

-

National Toxicology Program. (2021). 15th Report on Carcinogens. U.S. Department of Health and Human Services, Public Health Service. [Link]

-

International Agency for Research on Cancer. (2010). Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 92. [Link]

-

Busby, W. F., Jr, Stevens, E. K., Kellenbach, E. R., Cornelisse, J., & Lugtenburg, J. (1989). Dose-response relationships of the tumorigenicity of cyclopenta[cd]pyrene, benzo[a]pyrene and 6-nitrochrysene in a newborn mouse lung adenoma bioassay. Carcinogenesis, 10(2), 255–259. [Link]

- Cavalieri, E. L., & Rogan, E. G. (1995). Central role of radical cations in metabolic activation of polycyclic aromatic hydrocarbons. Xenobiotica; the fate of foreign compounds in biological systems, 25(7), 661–673.

-

Gold, A., Sangaiah, R., & Nesnow, S. (1983). Metabolic activation of cyclopenta(cd)pyrene to 3,4-epoxycyclopenta(cd)pyrene by rat liver microsomes. Cancer letters, 18(2), 147–154. [Link]

-

Perera, F. P., Rauh, V., Tsai, W. Y., Kinney, P., Camann, D., Barr, D., Bernert, T., Garfinkel, R., Tu, Y. H., Diaz, D., Dietrich, J., & Whyatt, R. (2005). Effects of transplacental exposure to environmental pollutants on birth outcomes in a multiethnic population. Environmental health perspectives, 113(2), 201–205. [Link]

Sources

- 1. Metabolic activation of 4H-cyclopenta[def]chrysene in human mammary carcinoma MCF-7 cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Polycyclic aromatic hydrocarbons and female reproductive health: A scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Comparative Developmental Toxicity of a Comprehensive Suite of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of 4H-Cyclopenta(def)chrysene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4H-Cyclopenta(def)chrysene, a polycyclic aromatic hydrocarbon (PAH) of significant interest to researchers in materials science and environmental science. This document, intended for scientists and drug development professionals, details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of this compound, underpinned by established scientific literature.

Introduction

This compound (C₁₉H₁₂) is a methylene-bridged PAH that has garnered attention due to its unique structural features and potential applications. Accurate characterization of its spectroscopic properties is fundamental for its identification, purity assessment, and the elucidation of its chemical and physical behaviors in various matrices. This guide synthesizes the available spectroscopic data to provide a core reference for researchers working with this molecule.

Molecular Structure and Properties:

-

Molecular Weight: 240.30 g/mol [1]

-

CAS Number: 202-98-2[2]

-

Appearance: Crystalline solid

-

Melting Point: 171–173 °C[3]

The structure of this compound, featuring a five-membered ring fused to the chrysene core, gives rise to a distinct spectroscopic fingerprint.

Spectroscopic Data

A comprehensive understanding of a molecule's structure and electronic properties is achieved through the synergistic application of various spectroscopic techniques. The following sections detail the NMR, IR, and UV-Vis data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The aromatic protons of this compound are expected to appear in the downfield region (typically δ 7-9 ppm), with their specific chemical shifts and coupling patterns dictated by their positions on the polycyclic system. The methylene bridge protons would exhibit a characteristic signal in the aliphatic region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments and their electronic nature. The spectrum of this compound will be characterized by a series of signals in the aromatic region (typically δ 120-150 ppm) corresponding to the chrysene framework and the fused cyclopentane ring, in addition to a signal for the methylene carbon.

Specific spectral data for ¹H and ¹³C NMR of this compound have been reported in the scientific literature, providing a definitive reference for its structural confirmation.[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, offering insights into the functional groups present. The IR spectrum of this compound is characterized by:

-

C-H Stretching Vibrations: Aromatic C-H stretches are typically observed above 3000 cm⁻¹. The aliphatic C-H stretching of the methylene bridge will appear just below 3000 cm⁻¹.

-

C=C Stretching Vibrations: Aromatic C=C bond stretching vibrations give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region.

-

C-H Bending Vibrations: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can be indicative of the substitution pattern on the aromatic rings.

The infrared spectral data for this compound has been documented, aiding in its identification and the analysis of its structural integrity.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. As a highly conjugated polycyclic aromatic hydrocarbon, this compound exhibits characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. The spectrum is a result of π → π* transitions within the aromatic system. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are unique to its electronic structure.

The UV/VIS spectral data for this compound has been reported, which is crucial for quantitative analysis and for understanding its photophysical properties.[3]

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon appropriate experimental procedures. The following are generalized protocols for the spectroscopic analysis of this compound.

Sample Preparation:

-

NMR: The sample should be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at an appropriate concentration (typically 1-10 mg/mL). Tetramethylsilane (TMS) is commonly used as an internal standard.

-

IR: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques. For solutions, a suitable infrared-transparent solvent and cell should be used.

-

UV-Vis: The sample should be dissolved in a UV-transparent solvent (e.g., cyclohexane, ethanol, acetonitrile) to prepare a dilute solution of known concentration.

Instrumentation and Data Acquisition:

-

NMR: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better resolution and sensitivity. Standard pulse sequences for ¹H and ¹³C{¹H} NMR should be employed.

-

IR: A Fourier-transform infrared (FTIR) spectrometer is typically used. The spectrum is usually recorded over the range of 4000-400 cm⁻¹ with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

UV-Vis: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectrum, typically from 200 to 800 nm.

Data Interpretation and Structural Elucidation

The combined analysis of NMR, IR, and UV-Vis spectra allows for the unambiguous identification and structural confirmation of this compound.

Workflow for Spectroscopic Analysis:

Sources

An In-depth Technical Guide to the Solubility of 4H-Cyclopenta(def)chrysene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Gap in Polycyclic Aromatic Hydrocarbon Research

As a Senior Application Scientist, it is not uncommon to encounter informational gaps in the scientific literature, particularly for less-common polycyclic aromatic hydrocarbons (PAHs). 4H-Cyclopenta(def)chrysene, a high molecular weight PAH of interest in toxicological and materials science research, is a case in point. Despite its relevance, a comprehensive, centralized repository of its solubility data in common organic solvents is conspicuously absent from the public domain. This guide, therefore, takes a two-pronged approach. Firstly, it provides a thorough theoretical framework for understanding the solubility of this compound, drawing parallels with structurally similar and better-characterized PAHs. Secondly, and more critically, it equips the researcher with a robust, field-proven experimental protocol to determine the solubility of this compound in any organic solvent of interest. This approach transforms a data-gap challenge into an opportunity for generating new, high-quality, and publishable data, fostering a deeper understanding of this complex molecule.

Introduction to this compound: Structure and Physicochemical Context

This compound is a polycyclic aromatic hydrocarbon with the chemical formula C₁₉H₁₂ and a molecular weight of approximately 240.30 g/mol .[1][2] Its structure consists of a chrysene core fused with a cyclopentane ring. This molecular architecture, characterized by a large, nonpolar, and planar aromatic system, is the primary determinant of its physical and chemical properties, including its solubility.

PAHs, as a class of compounds, are notoriously hydrophobic and lipophilic.[3] Their low aqueous solubility is a direct consequence of their inability to form significant hydrogen bonds with water molecules. Conversely, their nonpolar nature suggests a greater affinity for organic solvents. However, for larger PAHs like this compound, strong intermolecular π-π stacking interactions in the solid state can significantly hinder their dissolution even in nonpolar organic solvents, making them poorly soluble in many common laboratory solvents.[3]

Theoretical Framework for Solubility of this compound

The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage is scientifically grounded in the concepts of enthalpy and entropy of mixing. For a solid to dissolve in a liquid, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

For this compound, its large, planar structure facilitates strong π-π stacking interactions in its crystalline lattice. Overcoming this lattice energy is a significant enthalpic barrier to dissolution. Therefore, solvents that can effectively interact with the aromatic system of this compound are more likely to be effective solvents.

Expected Solubility Trends:

Based on the structure of this compound and data from the structurally similar PAH, chrysene, we can infer the following solubility trends:

-

Nonpolar Aromatic Solvents: Solvents with aromatic rings, such as toluene and benzene , are expected to be the most effective. Their ability to engage in π-π stacking with the solute can help to overcome the solute-solute interactions in the solid state. For instance, chrysene is moderately soluble in boiling benzene and at 25 °C, 1 gram dissolves in 480 mL of toluene.[4]

-

Chlorinated Solvents: Dichloromethane and chloroform, while polar, possess a significant nonpolar character and can effectively solvate large organic molecules.

-

Slightly Polar and Nonpolar Aliphatic Solvents: Solvents like acetone , ethyl ether , and hexane are expected to be poorer solvents. While they are organic, their inability to participate in strong π-π interactions limits their effectiveness in dissolving highly crystalline PAHs. Chrysene is only slightly soluble in ethanol, ethyl ether, and acetone.[4]

-

Polar Protic Solvents: Alcohols such as ethanol and methanol are anticipated to be very poor solvents due to their polar, hydrogen-bonding nature, which is incompatible with the nonpolar this compound.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Predicted Solubility | Rationale |

| Toluene | High | Aromatic solvent capable of π-π interactions. |

| Benzene | High | Aromatic solvent capable of π-π interactions. |

| Dichloromethane | Moderate | Good general solvent for large organic molecules. |

| Chloroform | Moderate | Good general solvent for large organic molecules. |

| Acetone | Low | Slightly polar, limited ability for strong interactions. |

| Hexane | Low | Nonpolar but lacks specific interactions to overcome lattice energy. |

| Ethanol | Very Low | Polar, protic solvent; incompatible with the nonpolar solute. |

| Methanol | Very Low | Highly polar, protic solvent; incompatible with the nonpolar solute. |

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of published quantitative data, the following detailed protocol provides a robust method for determining the solubility of this compound in organic solvents. This method is adapted from general principles of solubility determination for solid organic compounds.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, solvent-compatible)

-

Glass vials with screw caps

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Pipette a known volume of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary kinetic study to determine the time required to reach a stable concentration.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a moderate speed to further sediment the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm solvent-compatible syringe filter into a clean vial. This step is crucial to remove any suspended microcrystals.

-

-

Analysis:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze these standards using either HPLC-UV or UV-Vis spectrophotometry to construct a calibration curve of absorbance versus concentration.

-

Sample Analysis: Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample under the same conditions as the standards.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Practical Applications and Implications of Solubility Data

Accurate solubility data for this compound is critical for a range of applications:

-

Toxicology and Environmental Fate Studies: Understanding the solubility of this compound in various media is fundamental to assessing its bioavailability, transport, and fate in the environment.

-

Drug Development and Pharmacology: For any potential therapeutic application, knowing the solubility in pharmaceutically relevant solvents is a prerequisite for formulation development and delivery.

-

Materials Science: In the development of organic electronics or other advanced materials incorporating this compound, solubility data guides the selection of solvents for processing and fabrication.

Safety Considerations

This compound, like many PAHs, should be handled with caution as it is a potential carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information. The organic solvents used in the solubility determination also have their own specific hazards that must be considered.

Conclusion

While specific, quantitative solubility data for this compound in organic solvents remains a gap in the current scientific literature, this guide provides the necessary theoretical foundation and a detailed experimental protocol to empower researchers to generate this crucial information. By understanding the structural basis of its solubility and employing a rigorous experimental approach, the scientific community can build a more complete physicochemical profile of this important polycyclic aromatic hydrocarbon, enabling further advancements in toxicology, drug development, and materials science.

References

-

Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

PrecisionFDA. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Chrysene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: High-Sensitivity Detection of 4H-Cyclopenta(def)chrysene in Environmental Matrices

Abstract

4H-Cyclopenta(def)chrysene, a polycyclic aromatic hydrocarbon (PAH), is a compound of emerging environmental concern due to its potential carcinogenicity and widespread distribution resulting from the incomplete combustion of organic materials.[1][2] This application note provides a comprehensive guide for the sensitive and selective detection of this compound in various environmental samples, including water, soil, and air. We present detailed protocols for sample preparation, extraction, and instrumental analysis using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most robust and widely accepted techniques for PAH analysis.[3][4] This guide is intended for researchers, environmental scientists, and analytical chemists seeking to establish reliable methods for monitoring this hazardous compound.

Introduction: The Environmental Significance of this compound

This compound is a five-ring PAH with a molecular formula of C₁₉H₁₂ and a molecular weight of 240.3 g/mol .[5][6] Like other PAHs, it is formed during the incomplete combustion of fossil fuels, wood, and other organic matter.[1] Its presence in the environment is a direct indicator of anthropogenic pollution, with sources ranging from industrial emissions to vehicle exhaust.[7] The carcinogenicity of some PAHs is well-documented, and while this compound is not one of the 16 priority PAHs listed by the U.S. Environmental Protection Agency (EPA), its structural similarity to potent carcinogens like benzo[a]pyrene necessitates the development of sensitive analytical methods for its detection and quantification.[1][8][9]

The primary challenge in analyzing this compound lies in its low concentrations in complex environmental matrices and the potential for co-elution with isomeric compounds, which can lead to inaccurate quantification.[9][10] The protocols outlined in this document are designed to address these challenges through efficient extraction and cleanup procedures coupled with highly selective analytical instrumentation.

Analytical Workflow Overview

The successful analysis of this compound in environmental samples hinges on a well-defined and executed workflow. The following diagram illustrates the key stages, from sample collection to data analysis.

Caption: General analytical workflow for this compound analysis.

Sample Preparation and Extraction Protocols

The choice of extraction method is critical and depends on the sample matrix. The goal is to efficiently isolate this compound from the matrix while minimizing interferences.

Water Samples: Solid-Phase Extraction (SPE) Protocol

Solid-Phase Extraction is a highly efficient and solvent-sparing technique for isolating PAHs from aqueous samples, as outlined in principles similar to EPA Method 8310.[1]

Materials:

-

C18 SPE cartridges (500 mg, 6 mL)

-

Methanol (HPLC grade)

-

Dichloromethane (DCM, HPLC grade)

-

Deionized water

-

Vacuum manifold

-

Nitrogen evaporator

Protocol:

-

Cartridge Conditioning: Condition the C18 SPE cartridge by passing 10 mL of DCM, followed by 10 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.

-

Sample Loading: Pass 1 L of the water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.

-

Interference Elution: After loading, wash the cartridge with 10 mL of a 40:60 methanol:water solution to remove polar impurities.

-

Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20-30 minutes to remove residual water.

-

Analyte Elution: Elute the retained this compound and other PAHs with 10 mL of DCM.

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for instrumental analysis.

Soil and Sediment Samples: Pressurized Liquid Extraction (PLE) Protocol

PLE, also known as Accelerated Solvent Extraction (ASE), is a rapid and efficient method for extracting PAHs from solid matrices.

Materials:

-

PLE system

-

Extraction cells

-

Diatomaceous earth

-

Acetone (HPLC grade)

-

Hexane (HPLC grade)

-

Anhydrous sodium sulfate

-

Glass fiber filters

Protocol:

-

Sample Preparation: Air-dry the soil/sediment sample and sieve to remove large debris. Mix the sample with an equal amount of diatomaceous earth.

-

Cell Loading: Pack the extraction cell with the sample mixture. Place glass fiber filters at the inlet and outlet of the cell.

-

Extraction Parameters:

-

Solvent: 1:1 Acetone:Hexane

-

Temperature: 100°C

-

Pressure: 1500 psi

-

Static time: 10 minutes

-

Number of cycles: 2

-

-

Collection and Drying: Collect the extract and pass it through a column of anhydrous sodium sulfate to remove any residual water.

-

Cleanup (if necessary): For highly contaminated samples, a silica gel or Florisil column cleanup may be necessary to remove polar interferences.

-

Concentration: Concentrate the extract to a final volume of 1 mL using a rotary evaporator or nitrogen evaporator.

Instrumental Analysis

Both HPLC-FLD and GC-MS are powerful techniques for the analysis of this compound. The choice between them often depends on the required sensitivity, selectivity, and laboratory instrumentation availability.[4]

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is highly sensitive for the detection of fluorescent compounds like PAHs and is a specified detection method in EPA Method 610.[9]

Instrumentation and Conditions:

| Parameter | Setting |

|---|---|

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase | A: Water, B: Acetonitrile |

| Gradient | 50% B to 100% B over 20 min, hold for 5 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Fluorescence Detector | Excitation: 290 nm, Emission: 410 nm (Wavelengths may need optimization) |

Rationale for Parameter Selection:

-

A C18 column provides excellent separation of nonpolar PAHs.[3]

-

A water/acetonitrile gradient allows for the effective elution of a wide range of PAHs.

-

Fluorescence detection offers high sensitivity and selectivity for PAHs, minimizing matrix interference.[9][11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent chromatographic resolution and definitive identification based on mass spectra, making it a highly reliable method for complex environmental samples.[10][12]

Instrumentation and Conditions:

| Parameter | Setting |

|---|---|

| Column | Fused silica capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless (1 µL) |